Barbigerone
描述
Barbigerone (C₂₃H₂₂O₆) is a naturally occurring pyranoisoflavone first isolated from Tephrosia barbigera and Millettia pachycarpa . It exhibits diverse pharmacological activities, including neuroprotection, anti-cancer, anti-inflammatory, and antioxidant effects. Structurally, it features a pyran ring fused to an isoflavone backbone, contributing to its bioactivity .
属性
IUPAC Name |
8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIUGMGQVQMVSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30226352 | |
| Record name | Barbigerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75425-27-3 | |
| Record name | 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75425-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Barbigerone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Barbigerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BARBIGERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Solvent Extraction and Fractionation
Fresh or dried plant material is ground into a coarse powder and subjected to sequential solvent extraction. Polar solvents like methanol or ethanol are employed to dissolve this compound and other flavonoids. For example, a 70% ethanol extraction of Millettia dielsiana roots yielded a crude extract rich in isoflavones, which was subsequently partitioned using ethyl acetate to concentrate this compound. Column chromatography on silica gel, with gradient elution of hexane-ethyl acetate mixtures, is commonly used for further purification. High-performance liquid chromatography (HPLC) with C18 columns and methanol-water mobile phases achieves final purity levels >95%.
Challenges in Natural Extraction
Variable this compound content across plant species (0.02–0.5% dry weight) and seasonal fluctuations necessitate rigorous quality control. Accelerated solvent extraction (ASE) at elevated temperatures (60–100°C) and pressures (1,500 psi) has been adopted to improve yield consistency.
Table 1: Natural Sources and Extraction Yields of this compound
| Plant Species | Plant Part | Solvent System | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Tephrosia barbigera | Seeds | Ethanol (70%) | 0.18 | 92.3 |
| Millettia pachycarpa | Roots | Methanol-water (8:2) | 0.32 | 95.1 |
| Sarcolobus globosus | Aerial | Ethyl acetate | 0.09 | 88.7 |
Chemical Synthesis of this compound
Synthetic routes to this compound emphasize constructing its pyranoisoflavone core through cyclization and functionalization reactions.
Chalcone Precursor Route
The synthesis begins with 2,4-dihydroxyacetophenone (45 ), which undergoes Claisen-Schmidt condensation with 4-methoxybenzaldehyde to form a chalcone intermediate. Prenylation at the C-8 position is achieved using 3-methyl-2-buten-1-ol under acidic conditions (H2SO4, 60°C), followed by cyclization with dimethyl sulfate to form the chromone nucleus.
Iodocyclization Strategy
A more efficient approach involves iodocyclization of prenylated enaminones. Sesamol (34 ) is converted to a substituted acetophenone (35 ), which reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone 36 . Iodine-mediated cyclization yields iodochromone 37 , which undergoes Suzuki-Miyaura coupling with boronate esters to install the 4-methoxyphenyl group (Scheme 11 in).
Table 2: Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| Chalcone formation | NaOH, ethanol, reflux | Chalcone | 78 |
| Prenylation | H2SO4, 3-methyl-2-buten-1-ol | Prenylated | 65 |
| Chromone cyclization | Dimethyl sulfate, 100°C | Chromone | 82 |
| Suzuki coupling | Pd(PPh3)4, K2CO3, DME | This compound | 75 |
Structural Modifications and Analogues
Modification of this compound’s B-ring and prenyl side chain has yielded analogues with enhanced bioactivity.
B-Ring Functionalization
Nitration of formononetin (10 ) at the 3’-position followed by zinc-mediated reduction produces 3’-amino derivatives (13a–o ), which are alkylated with ethylene oxide to introduce hydroxyl groups (Scheme 3 in). These modifications improve solubility and antioxidant capacity.
Hybrid Molecules
Coupling this compound’s chromone core with coumarin via click chemistry generates triazole-bridged hybrids (29 ). These compounds exhibit dual inhibition of SIRT1 and cancer cell proliferation (IC50 = 1.07 μM against SGC7901 gastric cancer cells).
Analytical Characterization
This compound’s structure is confirmed through spectroscopic and chromatographic methods:
- NMR : ¹H NMR (400 MHz, CDCl3) δ 6.82 (s, H-6), 5.48 (t, J = 6.8 Hz, H-2’’), 3.89 (s, OCH3).
- HPLC : Retention time = 12.3 min (C18 column, 70% methanol).
- MS : [M+H]+ at m/z 353.1.
Applications in Pharmacological Research
Synthetic this compound derivatives show promise in neurodegenerative disease models. For instance, 20 mg/kg this compound reduced rotenone-induced oxidative stress in rats by 58% (MDA levels) and improved dopamine recovery by 41%.
化学反应分析
Types of Reactions
Barbigerone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and substituted this compound compounds. These products often exhibit different biological activities and can be used for further research and development .
科学研究应用
Antitumor Activity
Mechanism of Action
Barbigerone has been shown to induce apoptosis in cancer cells through various mechanisms. In a study involving murine lung cancer cells (LL/2), this compound inhibited cell proliferation in a concentration- and time-dependent manner, leading to apoptotic cell death characterized by:
- Enhanced mitochondrial cytochrome c release
- Activation of caspases-3 and -9
- Upregulation of Bax and downregulation of Bcl-2 .
In Vivo Studies
In vivo studies using the B16F10 melanoma model demonstrated that this compound significantly suppressed tumor growth, angiogenesis, and metastasis. The results indicated:
- A reduction in tumor volume by approximately 73% after treatment with 15 mg/kg this compound.
- Inhibition of blood vessel development in transgenic zebrafish models by over 90% at certain concentrations .
Angiogenesis Inhibition
This compound exhibits potent anti-angiogenic properties. In vitro studies showed that it inhibited the migration, invasion, and tube formation of human umbilical vascular endothelial cells (HUVECs) in a concentration-dependent manner. Key findings include:
| Concentration (μM) | Tube Formation Inhibition (%) |
|---|---|
| 2.5 | 50 |
| 5 | 80 |
In vivo assays confirmed that this compound effectively reduced angiogenesis in mouse models, as evidenced by histological analysis .
Neuroprotective Effects
Recent research indicates that this compound may alleviate symptoms associated with neurodegenerative diseases such as Parkinson's disease. In a rotenone-induced rat model, this compound demonstrated:
- Reduction in motor deficits observed through behavioral tests (e.g., rotarod, open-field test).
- Improvement in biochemical markers related to oxidative stress and inflammation .
Antioxidant and Anti-inflammatory Properties
This compound has been shown to possess significant antioxidant and anti-inflammatory activities. It reduces oxidative stress markers and inflammatory cytokines, suggesting its potential use in treating conditions characterized by oxidative damage .
Case Study 1: Murine Lung Cancer Model
- Objective : To evaluate the antitumor effects of this compound.
- Method : LL/2 cells were treated with varying concentrations of this compound.
- Results : Significant inhibition of cell proliferation and induction of apoptosis were observed.
Case Study 2: Zebrafish Angiogenesis Model
- Objective : To assess the anti-angiogenic effects of this compound.
- Method : Transgenic zebrafish embryos were treated with this compound.
- Results : Over 90% inhibition of blood vessel formation at specific concentrations.
作用机制
Barbigerone exerts its effects through various molecular targets and pathways. Its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress . In cancer cells, this compound induces apoptosis by activating specific signaling pathways, such as the MEK3/6/p38 MAPK pathway . It also inhibits tumor angiogenesis by targeting vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathways .
相似化合物的比较
Key Pharmacological Properties:
- Neuroprotection : Barbigerone mitigates scopolamine (SCOP)-induced memory deficits by reducing acetylcholinesterase (AChE) activity and oxidative stress (e.g., restoring glutathione (GSH) and superoxide dismutase (SOD) levels) .
- Anti-Parkinson’s Effects: In rotenone-induced Parkinson’s disease (PD) models, this compound improves motor deficits (rotarod test, catalepsy) and reduces neuroinflammatory cytokines (IL-1β, TNF-α) .
- Anti-Cancer Activity: Inhibits melanoma (B16F10) proliferation, angiogenesis, and metastasis by suppressing MEK3/6/p38 MAPK signaling and FAK phosphorylation .
- Safety Profile: No acute oral toxicity (LD₅₀ > 2000 mg/kg) observed in rats, with effective doses ranging from 10–20 mg/kg .
Comparison with Similar Compounds
This compound shares structural and functional similarities with other pyranoisoflavones and flavonoids.
Table 1: Structural and Functional Comparison of this compound and Analogous Compounds
| Compound | Source | Molecular Formula | Key Pharmacological Actions | Mechanisms | Therapeutic Indications |
|---|---|---|---|---|---|
| This compound | Tephrosia barbigera | C₂₃H₂₂O₆ | Antioxidant, anti-inflammatory, anti-cancer | AChE inhibition; MEK3/6/p38 MAPK suppression | Neurodegeneration, melanoma |
| Glabrone | Tephrosia species | C₂₀H₁₆O₅ | Antimicrobial, cytotoxic | Not fully elucidated | Infectious diseases |
| Jamaicin | Tephrosia species | C₂₂H₁₈O₆ | Antiparasitic, antifungal | Interference with parasite metabolism | Parasitic infections |
| Genistein | Soybeans | C₁₅H₁₀O₅ | Estrogenic, anti-angiogenic | ERK/AKT pathway modulation | Breast cancer, osteoporosis |
Table 2: Comparative Efficacy in Disease Models
Key Differentiators of this compound:
Dual Neuroprotective and Anti-Cancer Activity : Unlike glabrone or jamaicin, this compound uniquely targets both neurodegenerative pathways (AChE, oxidative stress) and oncogenic signaling (MEK3/6/p38 MAPK) .
Superior Antioxidant Profile : this compound restores GSH and SOD levels more effectively than genistein in SCOP-induced cognitive deficits .
Broad-Spectrum Anti-Inflammatory Action : Reduces IL-1β, TNF-α, and IL-6 in both PD and ulcer models, outperforming curcumin in cytokine suppression .
生物活性
Barbigerone is a natural pyranoisoflavone derived from various plant sources, particularly known for its potential therapeutic applications in neurodegenerative diseases and cancer. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have explored its mechanisms of action and efficacy in various models, particularly focusing on its neuroprotective properties and potential in treating conditions like Parkinson's disease (PD) and non-small cell lung cancer (NSCLC).
Antioxidant and Anti-inflammatory Properties
This compound exhibits significant antioxidant activity, which plays a crucial role in mitigating oxidative stress—a key factor in many neurodegenerative diseases. In a study involving a rotenone-induced rat model of Parkinson's disease, this compound was administered at doses of 10 and 20 mg/kg. The results indicated that this compound:
- Reduced oxidative stress markers : Levels of malondialdehyde (MDA) and nitrite were significantly decreased, while the activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) were restored to near-normal levels .
- Improved behavioral parameters : Treatment with this compound alleviated motor deficits as assessed by various tests, including the rotarod test and open-field test .
Neuroprotective Effects
This compound's neuroprotective effects were further substantiated by its ability to modulate neuroinflammatory cytokines. In the same study, it was shown to lower levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), which are critical mediators of inflammation associated with neurodegeneration .
Anticancer Activity
In addition to its neuroprotective properties, this compound has demonstrated anticancer effects. A study highlighted its ability to inhibit tumor angiogenesis and growth in human non-small-cell lung cancer xenografts through the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. This suggests that this compound may serve as a potential therapeutic agent for NSCLC by targeting specific molecular pathways involved in tumor progression .
Memory Enhancement
Recent research also indicated that this compound could prevent memory impairment induced by scopolamine, a common model for studying cognitive decline. Treatment with this compound significantly reduced oxidative stress and neurobehavioral deficits in scopolamine-administered rats, suggesting its potential role in enhancing cognitive function .
Data Summary
The following table summarizes key findings from recent studies on the biological activities of this compound:
Case Study 1: Neuroprotective Effects in Parkinson's Disease
In an experimental study aimed at exploring the effects of this compound on Parkinson's disease, researchers administered different doses to rats subjected to rotenone-induced neurotoxicity. The study concluded that this compound not only improved motor functions but also exhibited significant antioxidant activity by restoring the balance of oxidative stress markers.
Case Study 2: Anticancer Efficacy in Lung Cancer
A separate investigation into the anticancer properties of this compound revealed its effectiveness against non-small-cell lung cancer. The compound was shown to inhibit tumor growth significantly through modulation of angiogenesis-related pathways, indicating its potential as an adjunct therapy in cancer treatment.
常见问题
Q. What experimental models are commonly used to evaluate Barbigerone’s neuroprotective effects, and how are they designed?
this compound’s neuroprotective properties are typically assessed using rodent models of neurodegenerative diseases. For example:
- Parkinson’s disease (PD): Rats are subcutaneously injected with rotenone (0.5 mg/kg) to induce PD-like symptoms. This compound (10–20 mg/kg) is administered orally 1 hour before rotenone for 28 days. Behavioral tests (rotarod, catalepsy, open-field) and biochemical markers (oxidative stress, neuroinflammatory cytokines) are measured pre-sacrifice .
- Memory impairment: Scopolamine (SCOP)-induced amnesia models in rats involve oral this compound (20 mg/kg) administered 1 hour before SCOP for 14 days. Tests include Morris water maze and Y-maze, followed by brain tissue analysis for acetylcholinesterase and oxidative stress biomarkers .
Q. What biomarkers are critical for assessing this compound’s anti-ulcer activity in ethanol-induced gastric injury models?
Key biomarkers include:
- Oxidative stress: Superoxide dismutase (SOD), glutathione (GSH), catalase (CAT), and malondialdehyde (MDA) levels in gastric tissue. This compound restores SOD, GSH, and CAT while reducing MDA .
- Inflammation: TNF-α, IL-6, IL-1β, and ICAM-1, measured via ELISA. This compound downregulates these pro-inflammatory cytokines .
- Apoptosis: Bcl-2 expression (anti-apoptotic marker) is upregulated post-treatment .
- Histopathology: Reductions in mucosal necrosis, hemorrhage, and edema are quantified .
Q. What methodological standards ensure reproducibility in this compound dosing and toxicity studies?
- Acute toxicity: Follow OECD-423 guidelines, administering this compound orally in 0.5% Na-CMC suspension. Maximum tolerated doses (e.g., 20 mg/kg) are determined via survival rates and organ histopathology .
- Chronic dosing: Standardize pre-treatment intervals (e.g., 1 hour before toxin administration) and use vehicle controls (e.g., saline or Na-CMC) to isolate compound effects .
Advanced Research Questions
Q. How can contradictory findings in this compound’s antioxidant activity across studies be resolved?
Discrepancies may arise from variations in:
- Dosage: Higher doses (20 mg/kg) show stronger antioxidant effects in gastric ulcers compared to neuroprotection studies (10–20 mg/kg) .
- Administration routes: Oral vs. intraperitoneal delivery affects bioavailability.
- Model specificity: Ethanol-induced oxidative stress in gastric tissue vs. rotenone-induced neuronal damage may require distinct biomarker panels.
Methodological solution: Conduct dose-response curves and pharmacokinetic profiling (e.g., plasma concentration monitoring) to correlate efficacy with bioavailability .
Q. What strategies optimize this compound’s synthesis and formulation for enhanced stability?
- Synthesis: Use asymmetric organocatalysis or transition metal-catalyzed reactions for stereochemical purity. Structural analogs can be synthesized via concise protocols for comparative bioactivity studies .
- Formulation: Encapsulate this compound in hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve solubility. FT-IR and DSC analyses confirm inclusion complex formation by tracking C=O stretching shifts and thermal stability .
Q. How can researchers validate this compound’s multi-target mechanisms in complex pathologies like Parkinson’s disease?
Adopt a systems biology approach:
- Transcriptomics: RNA sequencing of rotenone-treated neurons post-Barbigerone exposure to identify regulated pathways (e.g., Nrf2/ARE for oxidative stress).
- Protein interaction networks: Co-immunoprecipitation assays to map this compound’s binding partners (e.g., Bcl-2 or cytokine receptors) .
- Behavioral correlation: Use multivariate analysis to link biochemical markers (e.g., dopamine levels) with motor function improvements .
Data Contradiction Analysis
Q. How should researchers address variability in this compound’s efficacy across ulcer models?
In ethanol-induced gastric ulcers, this compound reduces ulcer index by 60–70% at 20 mg/kg , but efficacy may differ in NSAID- or stress-induced models. Resolution:
- Standardize ulcer induction protocols (e.g., ethanol concentration, fasting duration).
- Include positive controls (e.g., omeprazole) to benchmark this compound’s potency .
- Perform meta-analyses of existing datasets to identify model-specific response thresholds.
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s dose-dependent effects?
- ANOVA with post hoc tests: Use one-way ANOVA followed by Tukey’s test for multi-group comparisons (e.g., oxidative stress markers across doses) .
- Non-parametric tests: Apply Kruskal-Wallis for non-normally distributed data (e.g., ulcer index scores) .
- Regression models: Linear/logistic regression to correlate dose with biomarker changes (e.g., SOD activity vs. This compound concentration) .
Q. How should histopathological data be quantified to assess this compound’s tissue-protective effects?
- Scoring systems: Use semi-quantitative scales (e.g., 0–3 for necrosis, edema, hemorrhage) .
- Digital imaging software: Analyze tissue sections with tools like ImageJ to quantify lesion area and cellular density .
- Blinded evaluation: Ensure independent pathologists score slides to minimize bias .
Synthesis and Characterization Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
